(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid
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Overview
Description
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a sec-butyl group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the hydroboration of a suitable precursor, such as (3-(sec-Butyl)-5-cyclopropylphenyl)alkene, using a borane reagent like BH3·THF. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the sec-butyl and cyclopropyl substituents, making it less sterically hindered.
4-Formylphenylboronic Acid: Contains a formyl group, which imparts different reactivity and applications.
The unique structure of this compound, with its sec-butyl and cyclopropyl groups, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C13H19BO2 |
---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
(3-butan-2-yl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-3-9(2)11-6-12(10-4-5-10)8-13(7-11)14(15)16/h6-10,15-16H,3-5H2,1-2H3 |
InChI Key |
RXJXCSMUVIJZGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)CC)C2CC2)(O)O |
Origin of Product |
United States |
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